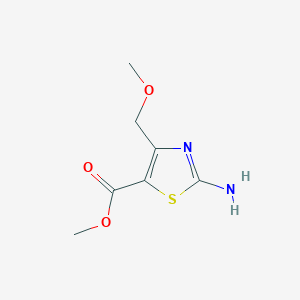

![molecular formula C10H14BrN3O2S B1327043 2-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]-1,3-噻唑烷-4-羧酸 CAS No. 1218124-12-9](/img/structure/B1327043.png)

2-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]-1,3-噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

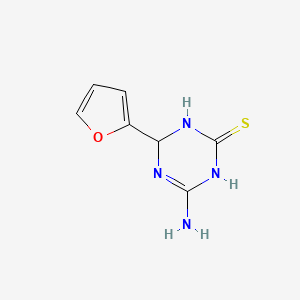

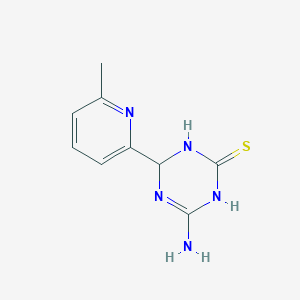

The compound "2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is a chemical that appears to be a derivative of thiazolidine carboxylic acid with a pyrazolyl group attached to it. This compound is likely to have been synthesized as part of research into novel organic molecules with potential biological activity or as intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, derivatives of 1,3-oxazole-4-carboxylic acid were synthesized from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, which were then transformed to introduce various residues . Similarly, pyrazolidine carboxylic acid derivatives were synthesized via intermolecular [3+2] cycloaddition reactions . A one-pot, four-component condensation reaction was used to synthesize thiazolyl-pyranone derivatives, indicating the versatility of such multi-component reactions in constructing complex molecules . These methods suggest possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as 1H-NOESY spectroscopy and confirmed by X-ray diffraction . The presence of a pyrazolyl group and a thiazolidine ring in the target compound suggests that similar analytical techniques could be employed to determine its structure and confirm the stereochemistry of the synthesized molecule.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, dimethyl acetone-1,3-dicarboxylate was transformed into thiazole-5-carboxylates , and addition reactions of thioureas with acetylenedicarboxylic acid derivatives have been studied . These reactions often lead to the formation of new rings and the introduction of additional functional groups, which could be relevant for the further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability under different conditions. The behavior of thiazolidine-2,4-dicarboxylic acid in solution, for example, was studied, and its esterification was found to be stereoselective . These properties are crucial for understanding the reactivity and potential applications of the compound.

科学研究应用

合成和转化

该化合物已被用于合成各种衍生物,显示了其在化学转化中的多功能性。例如,Prokopenko 等人 (2010) 报道了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸甲酯及其功能衍生物的合成,展示了该化合物在创建多样化化学结构方面的潜力 (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010)。

生物学评价

已对源自这种化合物的化合物进行生物活性评估。Thadhaney 等人 (2011) 合成了各种吡唑基噻唑并异恶唑和吡唑基噻二唑的乙氧邻苯二甲酰亚胺衍生物,并评估了它们的抗菌活性,表明该化合物在药物化学中的潜力 (Thadhaney, Sharma, Sharma, & Talesara, 2011)。

抗真菌活性和 SAR

该化合物的衍生物也已针对抗真菌特性进行了测试。杜等人 (2015) 合成了新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺,并评估了它们对植物病原真菌的活性,表明衍生物可以具有显着的抗真菌活性 (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015)。

结构和光谱研究

研究还集中在衍生物的结构和光谱研究上。Viveka 等人 (2016) 对 5-甲基-1-苯基-1H-吡唑-4-羧酸(一种衍生物)进行了结合实验和理论的研究,强调了此类化合物在理解分子特性中的重要性 (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016)。

抗菌和抗真菌剂

Aneja 等人 (2011) 合成了新的吡唑基-2, 4-噻唑烷二酮,展示了它们的抗菌和抗真菌特性。这项研究增加了该化合物在开发新的抗菌剂中的有用性的证据 (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011)。

未来方向

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Pyrazole derivatives, in particular, have been the focus of much research due to their diverse pharmacological activities .

属性

IUPAC Name |

2-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O2S/c1-5-9(11)6(2)14(13-5)3-8-12-7(4-17-8)10(15)16/h7-8,12H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYBVFKJMUWNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2NC(CS2)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

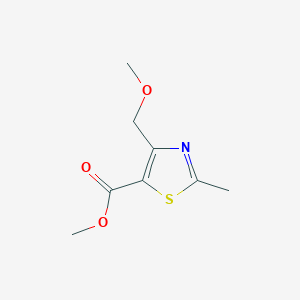

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

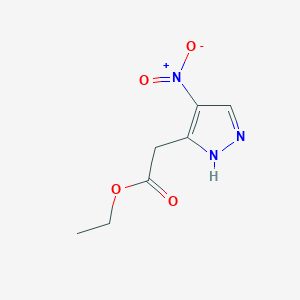

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

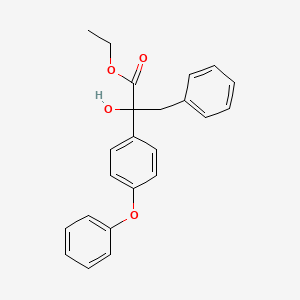

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)